molecular formula C22H15NO B8112754 Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone

Cat. No.: B8112754
M. Wt: 309.4 g/mol
InChI Key: VNOHKBXTHVNRMV-UHFFFAOYSA-N
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Description

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone is a complex organic compound that belongs to the class of azocines Azocines are heterocyclic compounds containing a nitrogen atom within an eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation of related compounds such as 5,6,11,12-tetrahydrodibenz[b,f]azocin-6-one involves the use of specific reagents and catalysts to facilitate the formation of the azocine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    11,12-Dihydrodibenz[b,f]azocin-6(5H)-one: A related compound with similar structural features but different functional groups.

    5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one: Another related compound with a fully saturated azocine ring.

Uniqueness

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO/c24-22(19-10-2-1-3-11-19)23-16-20-12-5-4-8-17(20)14-15-18-9-6-7-13-21(18)23/h1-13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOHKBXTHVNRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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